REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[I:10]Cl.S([O-])([O-])=O.[Na+].[Na+]>CO>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[C:3]=1[I:10] |f:2.3.4|
|
Name
|
|
Quantity
|
708 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C)N
|
Name
|
|
Quantity
|
7.08 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.806 kg
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
46 L
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stir at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Warm the reaction mixture to RT
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
Filter the resulting solid
|
Type
|
WASH
|
Details
|
wash with water (2 L)
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)C)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1061 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |